

Spectroscopic Data and Characterization of 1-Phenylcyclopentanecarbaldehyde: A Technical Guide

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Compound of Interest

Compound Name:	1- Phenylcyclopentanecarbaldehyde
Cat. No.:	B1352595

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Phenylcyclopentanecarbaldehyde** ($C_{12}H_{14}O$, Molar Mass: 174.24 g/mol). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and typical spectroscopic values observed for structurally similar aromatic aldehydes. The information herein serves as a valuable resource for the identification, characterization, and quality control of **1-Phenylcyclopentanecarbaldehyde** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **1-Phenylcyclopentanecarbaldehyde**. These values are derived from established principles of spectroscopy and by comparison with analogous compounds.

Table 1: Predicted 1H NMR Spectroscopic Data (500 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.0	s	1H	Aldehydic proton (-CHO)
~7.2 - 7.4	m	5H	Aromatic protons (C ₆ H ₅)
~2.2 - 2.5	m	4H	Cyclopentane protons adjacent to the phenyl group and aldehyde
~1.7 - 2.0	m	4H	Remaining cyclopentane protons

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~195 - 205	Aldehydic Carbonyl Carbon (-CHO)
~140 - 145	Quaternary Aromatic Carbon (C-ipso)
~128 - 130	Aromatic CH Carbons (C-ortho, C-meta)
~125 - 127	Aromatic CH Carbon (C-para)
~50 - 60	Quaternary Cyclopentane Carbon
~30 - 40	Cyclopentane CH ₂ Carbons
~25 - 30	Cyclopentane CH ₂ Carbons

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050 - 3100	Medium	Aromatic C-H Stretch
~2950 - 2850	Strong	Aliphatic C-H Stretch
~2820 and ~2720	Medium, Sharp (two bands)	Aldehyde C-H Stretch (Fermi resonance)
~1700 - 1725	Strong, Sharp	Aldehyde C=O Stretch
~1600, ~1495, ~1450	Medium to Weak	Aromatic C=C Bending

Table 4: Expected Mass Spectrometry (MS)

Fragmentation

m/z	Interpretation
174	Molecular Ion [M] ⁺
173	[M-H] ⁺ (Loss of aldehydic proton)
145	[M-CHO] ⁺ (Loss of formyl radical)
117	[M-C ₄ H ₇] ⁺ (Loss of cyclopentyl radical)
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for liquid aromatic aldehydes like **1-Phenylcyclopentanecarbaldehyde**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of the neat liquid sample to identify functional groups.

Materials:

- FT-IR Spectrometer
- Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
- Pasteur pipette
- Appropriate solvent for cleaning (e.g., anhydrous acetone or dichloromethane)
- Lens paper

Procedure:

- Ensure the salt plates are clean and dry. If necessary, polish them with a soft cloth and a small amount of polishing rouge, then rinse with a volatile solvent and dry completely.
- Place one drop of **1-Phenylcyclopentanecarbaldehyde** onto the center of one salt plate using a Pasteur pipette.
- Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.
- Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
- Acquire the background spectrum (air).
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Process the spectrum by performing a background subtraction.
- Label the significant peaks corresponding to the functional groups.
- Clean the salt plates thoroughly with an appropriate solvent and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to elucidate the detailed molecular structure.

Materials:

- NMR Spectrometer (e.g., 500 MHz)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard
- Pasteur pipette
- Vortex mixer

Procedure:

- Dissolve approximately 5-10 mg of **1-Phenylcyclopentanecarbaldehyde** in approximately 0.6-0.7 mL of CDCl_3 containing 0.03% (v/v) TMS in a clean, dry vial.
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
- Wipe the outside of the NMR tube clean and place it in a spinner turbine.
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve homogeneity.
- For ^1H NMR:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

- Set the number of scans (typically 8-16) and a relaxation delay of 1-2 seconds.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals and analyze the chemical shifts and coupling patterns.
- For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Set a larger number of scans (typically 128 or more) due to the lower natural abundance of ^{13}C , with a relaxation delay of 2-5 seconds.
 - Process the raw data similarly to the ^1H spectrum.
 - Reference the spectrum to the CDCl_3 triplet at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

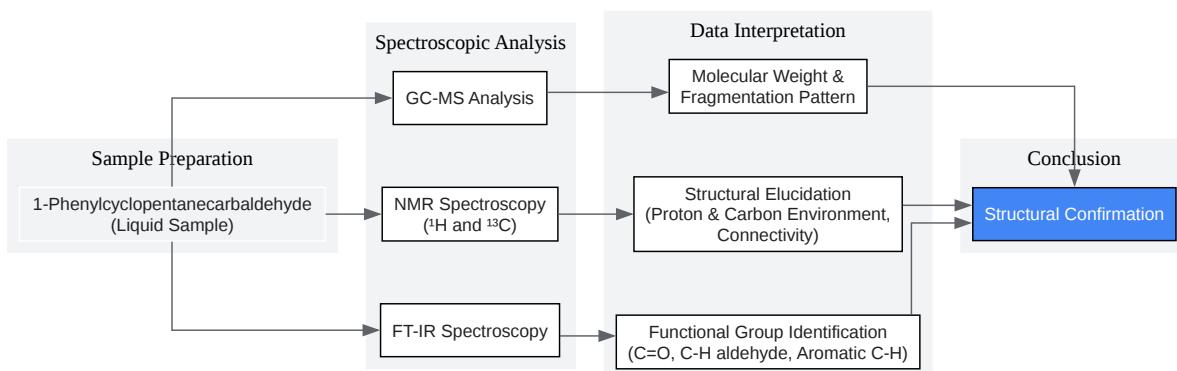
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms)
- High-purity helium as the carrier gas
- Microsyringe
- Volatile solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

- Prepare a dilute solution of **1-Phenylcyclopentanecarbaldehyde** (e.g., 1 mg/mL) in a volatile solvent.
- Set the GC-MS operating conditions:
 - Injector Temperature: Typically 250 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of any impurities.
 - Carrier Gas Flow Rate: Set to the optimal flow rate for the column (e.g., 1 mL/min for helium).
 - MS Transfer Line Temperature: Typically 280 °C.
 - Ion Source Temperature: Typically 230 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).
- Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
- Start the data acquisition.
- Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **1-Phenylcyclopentanecarbaldehyde**.
- Examine the mass spectrum of this peak to identify the molecular ion and the major fragment ions.
- Compare the fragmentation pattern with known fragmentation mechanisms for aromatic aldehydes.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **1-Phenylcyclopentanecarbaldehyde** using a combination of spectroscopic techniques.



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